molecular formula C17H21NO B2871038 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one CAS No. 1797286-71-5

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one

Cat. No. B2871038
CAS RN: 1797286-71-5
M. Wt: 255.361
InChI Key: VKBYYYGWJCGHJP-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclic structure (azabicyclo[3.2.1]oct-2-en-8-yl) and a phenylbutan-1-one group. The azabicyclo[3.2.1]oct-2-en-8-yl group is a type of bicyclic compound containing nitrogen, and phenylbutan-1-one is a type of ketone with a phenyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure, possibly through a Diels-Alder reaction or other cyclization process, followed by the attachment of the phenylbutan-1-one group .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of atoms and bonds in the molecule. The bicyclic structure would likely contribute to the rigidity and three-dimensional shape of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure and functional groups. For example, the presence of a ketone could influence its polarity and solubility .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Asymmetric 1,3-Dipolar Cycloadditions

The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Monoamine Neurotransmitter Re-uptake Inhibitors

The compound has been found useful as monoamine neurotransmitter re-uptake inhibitors . This application is significant in the field of neuroscience and could potentially be used in the treatment of various neurological disorders .

Drug Discovery

The 2-Azabicyclo [3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Enantioselective Construction

The compound has been used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This is an important methodology in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Desymmetrization Process

The compound has been used in a desymmetrization process starting from achiral tropinone derivatives . This process is significant in the field of synthetic chemistry .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or biologically active compound, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed according to Material Safety Data Sheets (MSDS) and other safety guidelines .

Future Directions

Future research could involve exploring the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-17(11-4-8-14-6-2-1-3-7-14)18-15-9-5-10-16(18)13-12-15/h1-3,5-7,9,15-16H,4,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYYYGWJCGHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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